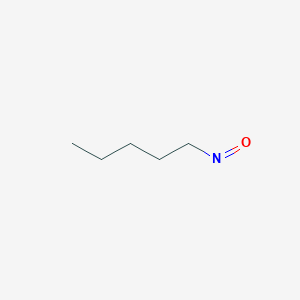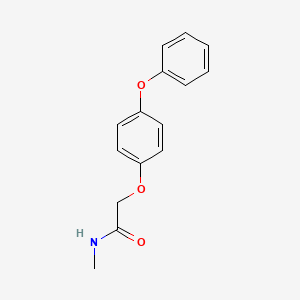
(E)-1-(2,3,5-Trichlorophenyl)-2-(3,4,5-trichlorophenyl)diazene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(2,3,5-Trichlorophenyl)-2-(3,4,5-trichlorophenyl)diazene is an organic compound belonging to the class of diazenes. Diazenes are characterized by the presence of a nitrogen-nitrogen double bond. This particular compound features two trichlorophenyl groups attached to the diazene moiety, making it a chlorinated aromatic diazene.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2,3,5-Trichlorophenyl)-2-(3,4,5-trichlorophenyl)diazene typically involves the reaction of 2,3,5-trichloroaniline and 3,4,5-trichloroaniline with a diazotizing agent such as sodium nitrite in the presence of an acid like hydrochloric acid. The reaction proceeds through the formation of diazonium salts, which then couple to form the diazene compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve careful control of reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-1-(2,3,5-Trichlorophenyl)-2-(3,4,5-trichlorophenyl)diazene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction can lead to the formation of hydrazine derivatives.
Substitution: The chlorinated aromatic rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Hydrazine derivatives.
Substitution: Substituted chlorinated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Potential use in studying the effects of chlorinated aromatic compounds on biological systems.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (E)-1-(2,3,5-Trichlorophenyl)-2-(3,4,5-trichlorophenyl)diazene would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in biological pathways. The chlorinated aromatic rings may also contribute to its reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E)-1-(2,4,6-Trichlorophenyl)-2-(3,4,5-trichlorophenyl)diazene
- (E)-1-(2,3,4-Trichlorophenyl)-2-(3,4,5-trichlorophenyl)diazene
Uniqueness
(E)-1-(2,3,5-Trichlorophenyl)-2-(3,4,5-trichlorophenyl)diazene is unique due to the specific positioning of chlorine atoms on the phenyl rings, which can influence its chemical reactivity and interactions. This unique structure may result in distinct properties and applications compared to other similar compounds.
Eigenschaften
CAS-Nummer |
923027-10-5 |
|---|---|
Molekularformel |
C12H4Cl6N2 |
Molekulargewicht |
388.9 g/mol |
IUPAC-Name |
(2,3,5-trichlorophenyl)-(3,4,5-trichlorophenyl)diazene |
InChI |
InChI=1S/C12H4Cl6N2/c13-5-1-7(14)12(18)10(2-5)20-19-6-3-8(15)11(17)9(16)4-6/h1-4H |
InChI-Schlüssel |
CSNNQKYAESGGIZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1Cl)Cl)Cl)N=NC2=C(C(=CC(=C2)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl (diethoxyphosphoryl)[(triethylsilyl)oxy]acetate](/img/structure/B14189820.png)
![1-[2-(Bromomethylidene)cyclopropane-1-sulfonyl]-4-methylbenzene](/img/structure/B14189821.png)
![2-{[(Oct-7-ene-1-sulfonyl)oxy]amino}-1-phenylethan-1-one](/img/structure/B14189824.png)

![4-[(Trifluoroethenyl)oxy]but-1-ene](/img/structure/B14189829.png)

![(4R)-4-Ethyl-2-[6-(octyloxy)naphthalen-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B14189840.png)




